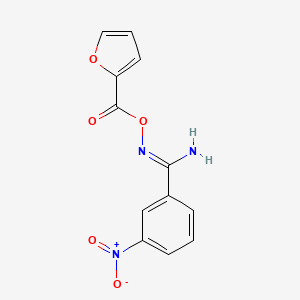
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide
描述
N-(2-furoyloxy)-3-nitrobenzenecarboximidamide, also known as FNBC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medical research. FNBC is a nitroaromatic compound that has been shown to have significant biological activity, particularly in the area of cancer research. In
科学研究应用
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been shown to have potential applications in the field of cancer research. It has been reported to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been shown to inhibit the growth of tumors in animal models, suggesting that it may have therapeutic potential as an anticancer agent. In addition to its anticancer properties, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been reported to have antimicrobial activity against a variety of bacterial and fungal species.
作用机制
The mechanism of action of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide may induce the production of ROS through the activation of cellular enzymes, such as NADPH oxidase, or through the direct interaction with cellular components, such as mitochondria. The generation of ROS can lead to the induction of apoptosis, or programmed cell death, in cancer cells, which may explain the cytotoxic effects of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been shown to induce several biochemical and physiological effects in cells. It has been reported to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell division and proliferation. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its cytotoxic effects. In addition, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and stress response.
实验室实验的优点和局限性
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized and purified. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide is also soluble in a wide range of solvents, which makes it suitable for use in a variety of assays and experiments. However, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has some limitations for use in lab experiments. It is a highly reactive molecule that can interact with a wide range of cellular components, which can make it difficult to study its specific effects. In addition, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been reported to have some toxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide. One area of interest is the development of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide derivatives with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the cytotoxic effects of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide, including the role of ROS and DNA damage. Additionally, the potential applications of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide in other areas of medical research, such as infectious diseases and neurodegenerative disorders, warrant further investigation.
属性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11(8-3-1-4-9(7-8)15(17)18)14-20-12(16)10-5-2-6-19-10/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNEJJAEJCOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=CO2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(furan-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B3841997.png)
![N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3842004.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842010.png)
![3-chloro-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842031.png)
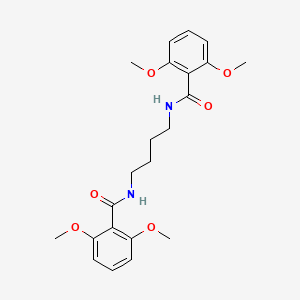
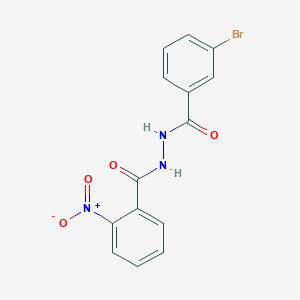
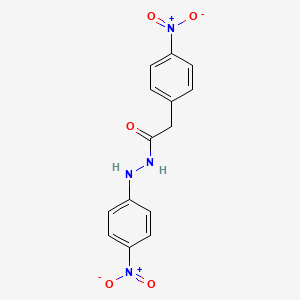
![4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842060.png)
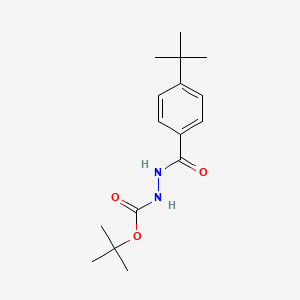
![N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842072.png)

![N,N-dimethyl-1-{2-[(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)methyl]phenyl}methanamine](/img/structure/B3842117.png)
![N-(tert-butyl)-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3842120.png)
![N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide](/img/structure/B3842127.png)